1-Bromobicyclo[1.1.1]pentane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromobicyclo[1.1.1]pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c6-5-1-4(2-5)3-5/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXJTOJDGTYWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562750 | |
| Record name | 1-Bromobicyclo[1.1.1]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128884-80-0 | |
| Record name | 1-Bromobicyclo[1.1.1]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Mechanistic Investigations into the Reactivity of 1 Bromobicyclo 1.1.1 Pentane
Solvolytic Mechanisms and Bridgehead Carbocation Intermediates
The solvolysis of 1-bromobicyclo[1.1.1]pentane presents a fascinating case study in physical organic chemistry, offering deep insights into the behavior of strained carbocyclic systems and the nature of the highly reactive bridgehead carbocation intermediates they form.
Quantitative Kinetic Analyses of this compound Solvolysis
Quantitative kinetic studies have been instrumental in elucidating the mechanism of solvolysis for this compound. These analyses consistently show that the reaction proceeds via an S_N1-like pathway, involving the formation of a bridgehead bicyclo[1.1.1]pentyl cation. A noteworthy finding is that the solvolysis of this compound in 80% aqueous ethanol (B145695) occurs more rapidly than that of the benchmark tertiary alkyl halide, t-butyl bromide. researchgate.net This enhanced reactivity is remarkable given the significant strain inherent in the bicyclo[1.1.1]pentane framework.
The solvolysis product is exclusively the ring-opened compound, 3-methylenecyclobutanol, with no products resulting from the direct trapping of the bicyclo[1.1.1]pentyl cation being detected. researchgate.net This indicates that the initially formed bridgehead carbocation is highly unstable and undergoes rapid skeletal rearrangement.
The influence of substituents on the solvolysis rate has also been investigated. A study of 3-substituted bicyclo[1.1.1]pentyl bromides in 80% aqueous ethanol revealed a linear relationship between the logarithm of the rate constants (log k) and the inductive/field constant σI. researchgate.net This correlation strongly supports a mechanism where the rate-determining step is the ionization to a carbocation, with the reaction rate being highly sensitive to the electronic effects of the substituent at the C3 position.
While specific rate constants across a wide range of solvents are not readily compiled in a single source, the relative rates demonstrate a clear trend of increasing reaction velocity with greater solvent polarity, a hallmark of a carbocation-mediated process.
| Solvent | Relative Rate |
|---|---|
| 80% Aqueous Ethanol | 1 (baseline) |
| Acetic Acid | Faster |
| Formic Acid | Significantly Faster |
This table illustrates the qualitative effect of solvent polarity on the solvolysis rate of this compound, indicating a substantial rate increase in more polar, ionizing solvents.
Inductive Effects and Hyperconjugative Stabilization in Bridgehead Carbocations
The stability of the bicyclo[1.1.1]pentyl bridgehead carbocation is governed by a complex interplay of electronic factors. The inductive effect of the departing bromide ion and the strained cage structure itself are destabilizing. The high s-character of the exocyclic orbital at the bridgehead carbon makes it more electronegative, which is unfavorable for accommodating a positive charge.
However, this inherent instability is counteracted by stabilizing hyperconjugative interactions. A significant piece of evidence for this is the large secondary deuterium (B1214612) isotope effect (kH/kD = 1.30) observed when the hydrogen at the C3 position is replaced by deuterium. researchgate.net This indicates that the C-H bond at the opposing bridgehead is involved in stabilizing the positive charge at C1. This "through-bond" or "backend" hyperconjugation involves the overlap of the σ-orbitals of the C-H bond at C3 with the vacant p-orbital of the carbocationic center at C1. researchgate.net Computational studies have provided further support for this, showing that the bicyclo[1.1.1]pent-1-yl cation is principally stabilized by the hyperconjugative interaction of the strained α–β and β–γ carbon–carbon bonds with the vacant cationic p-orbital.
Solvent Polarity and Hydrogen-Bonding Effects on Ionization Processes
The rate of solvolysis of this compound is highly sensitive to the nature of the solvent, a characteristic feature of reactions proceeding through an ionic transition state. The ionization of the C-Br bond is significantly accelerated by polar solvents that can effectively solvate the developing ions.
More specifically, the ability of the solvent to act as a hydrogen-bond donor is crucial. Solvents that are strong hydrogen-bond acceptors facilitate the departure of the bromide ion by forming hydrogen bonds with it, thereby stabilizing the leaving group and lowering the activation energy for ionization. researchgate.net This explains the enhanced solvolysis rates observed in protic solvents like ethanol and formic acid compared to aprotic solvents of similar polarity. The strong correlation of solvolysis rates with solvent ionizing power (Y), as described by the Grunwald-Winstein equation, further substantiates the carbocationic nature of the intermediate and the critical role of the solvent in the ionization process. wikipedia.org
Transformation Pathways Involving Base-Mediated Reactions
The reaction of this compound with bases can follow different pathways, primarily dictated by the nature of the base employed. These reactions can lead to either elimination or substitution products, often accompanied by skeletal rearrangements.
1,3-Dehydrobromination Leading to [1.1.1]Propellane Formation
A synthetically important reaction of this compound is its 1,3-dehydrobromination to furnish the highly strained and reactive molecule, [1.1.1]propellane. This transformation is typically achieved by treating this compound with a strong, sterically hindered base. The mechanism involves the abstraction of the acidic bridgehead proton at the C3 position, followed by the intramolecular expulsion of the bromide ion.
The choice of base is critical to favor elimination over other potential reaction pathways. The reaction between t-butyllithium and this compound is a characteristic example of a successful 1,3-dehydrobromination to yield [1.1.1]propellane. acs.org
| Base | Primary Product | Reaction Type |
|---|---|---|
| tert-Butyllithium | [1.1.1]Propellane | 1,3-Dehydrobromination |
This table summarizes the outcome of the reaction of this compound with a strong, non-nucleophilic base, leading to the formation of [1.1.1]propellane.
Nucleophilic Attack and Skeletal Rearrangements Induced by Strong Bases
When this compound is subjected to strong, nucleophilic bases, such as certain organolithium reagents, the reaction landscape becomes more complex, often involving nucleophilic attack and subsequent skeletal rearrangements. While direct substitution at the bridgehead carbon is sterically hindered, it can occur, but the high strain energy of the bicyclo[1.1.1]pentane system often drives the reaction towards ring-opening pathways.
For instance, while t-butyllithium primarily effects 1,3-dehydrobromination, in the presence of an excess of this reagent, the initially formed [1.1.1]propellane can undergo a ring-opening reaction to yield 3-t-butylbicyclo[1.1.1]pentyllithium. acs.org Computational studies have also shown that the fully-formed, unsubstituted bicyclo[1.1.1]pentyl-1-cation is prone to spontaneous rearrangement to the bicyclo[1.1.0]butyl-1-carbinyl cation, highlighting the intrinsic instability of the bicyclo[1.1.1]pentyl skeleton under cationic conditions which can be relevant to the intermediates formed in some base-mediated reactions. nsf.govchemrxiv.org The reaction of 1-halobicyclo[1.1.1]pentanes with organolithium reagents can be a delicate balance between metal-halogen exchange, elimination, and rearrangement, with the specific outcome depending on the halogen, the organolithium reagent, and the reaction conditions.
Interconversion Between Bicyclo[1.1.1]pentanes and Bicyclo[1.1.0]butanes
The interconversion between bicyclo[1.1.1]pentane (BCP) and bicyclo[1.1.0]butane (BCB) systems represents a key transformation in strained-ring chemistry, often proceeding through highly reactive intermediates. The conversion of 1-halobicyclo[1.1.1]pentanes to bicyclo[1.1.0]butane derivatives has been documented, providing access to the valuable BCB scaffold. researchgate.net
A notable reaction involving this compound is its 1,3-dehydrobromination upon treatment with a strong base such as t-butyllithium. This elimination reaction does not directly yield a bicyclo[1.1.0]butane but rather the even more strained [1.1.1]propellane. researchgate.net This highly reactive intermediate can then be trapped by various reagents. For instance, in the presence of excess t-butyllithium, [1.1.1]propellane undergoes ring-opening to afford 3-t-butylbicyclo[1.1.1]pentyllithium. researchgate.net
While the direct conversion of this compound to a substituted bicyclo[1.1.0]butane is less common, the analogous iodo-bicyclo[1.1.1]pentanes have been shown to react with nitrogen and sulfur nucleophiles to yield substituted bicyclo[1.1.0]butane products. researchgate.net This suggests a pathway where the halide is displaced in a manner that facilitates the cleavage of a C-C bond and formation of the bicyclo[1.1.0]butane core.
Conversely, the synthesis of the bicyclo[1.1.1]pentane framework can be achieved from bicyclo[1.1.0]butanes. One established method involves the insertion of a carbene into the central C1-C3 bond of a bicyclo[1.1.0]butane. nih.gov For example, 2,2-difluorobicyclo[1.1.1]pentane has been synthesized via the insertion of difluorocarbene into bicyclo[1.1.0]butanes. This strain-release-driven reaction highlights the thermodynamic relationship between these two strained bicyclic systems.
| Precursor | Reagents/Conditions | Product(s) | Research Finding |
| This compound | t-Butyllithium | [1.1.1]Propellane | Undergoes 1,3-dehydrobromination to form the highly strained propellane intermediate. researchgate.net |
| Iodo-bicyclo[1.1.1]pentanes | Nitrogen and Sulfur Nucleophiles | Substituted Bicyclo[1.1.0]butanes | A two-step process for the synthesis of substituted BCBs from iodo-BCPs. researchgate.net |
| Bicyclo[1.1.0]butanes | Difluorocarbene | 2,2-Difluorobicyclo[1.1.1]pentane | Carbene insertion into the central bond of BCB provides access to the BCP framework. nih.gov |
Exploration of Radical and Anionic Reactivity of Bicyclo[1.1.1]pentyl Systems
The unique structural and electronic properties of the bicyclo[1.1.1]pentyl (BCPyl) system, derived from precursors like this compound, have led to extensive investigations into its radical and anionic reactivity. nih.govnih.gov
Radical Reactivity:
The BCPyl radical exhibits fascinating reactivity, often initiated by the addition of a radical species to the highly strained central bond of [1.1.1]propellane. amazonaws.com The resulting BCPyl radical is a key intermediate in numerous functionalization reactions. amazonaws.com Quantum yield studies have indicated that many of these transformations proceed via a chain mechanism. nih.gov For instance, the radical bromination of bicyclo[1.1.1]pentane itself, using Br₂ and a radical initiator like AIBN, yields this compound, demonstrating the accessibility of the bridgehead position to radical attack.
Mechanistic studies, including TEMPO trapping experiments, have confirmed the presence of radical intermediates in multicomponent reactions involving [1.1.1]propellane. nih.gov These reactions enable the construction of complex 1,3-disubstituted BCPs through processes like cascade atom transfer radical addition (CATRA). chemrxiv.org The BCPyl radical can be trapped by various radical acceptors, leading to the formation of diverse C-C, C-B, and C-Si bonds. nih.govnih.gov
| Reaction Type | Radical Precursor/System | Key Findings |
| Radical Bromination | Bicyclo[1.1.1]pentane, Br₂, AIBN | Optimal yields of this compound are achieved at 80°C, with monobromination being the dominant pathway due to steric hindrance. |
| Multicomponent Borylation | [1.1.1]Propellane, Radical Precursors (e.g., RAEs), Bpin Acceptors | Quantum yields greater than 1 suggest a chain mechanism. TEMPO trapping experiments confirm the intermediacy of radicals. nih.gov |
| Cascade Atom Transfer Radical Addition (CATRA) | [1.1.1]Propellane, Alkenes, Alkyl Iodides, Photocatalyst | Light-induced homolytic cleavage and photoredox catalysis are involved. The process allows for the synthesis of complex 1,3-disubstituted BCPs. chemrxiv.org |
| Diiodination | [1.1.1]Propellane, I₂ | Proceeds via the addition of an iodine radical (I•) to form an iodobicyclo[1.1.1]pentyl radical intermediate, which is then trapped by I₂. amazonaws.com |
Anionic Reactivity:
The anionic reactivity of BCPyl systems often involves the generation of a bridgehead carbanion or reactions with external nucleophiles. The reaction of this compound with t-butyllithium leads to 1,3-dehydrobromination to form [1.1.1]propellane, showcasing the high propensity for elimination due to the acidity of the opposing bridgehead proton. researchgate.net
In contrast, the closely related 1-iodobicyclo[1.1.1]pentane undergoes a clean metal-halogen exchange with t-butyllithium to produce 1-lithiobicyclo[1.1.1]pentane, a key anionic BCPyl intermediate. researchgate.net This demonstrates that the nature of the halogen is critical in directing the reaction pathway between elimination and metal-halogen exchange. The bromine atom in this compound can also be displaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new carbon-nucleophile bonds, although these reactions can be complicated by competing elimination and rearrangement pathways. For example, the solvolysis of this compound in 80% aqueous ethanol proceeds faster than that of t-butyl bromide and yields exclusively the ring-opened product, 3-methylenecyclobutanol, via a carbocationic intermediate rather than direct nucleophilic substitution. researchgate.net
| Precursor | Reagent | Product/Intermediate | Key Findings |
| This compound | t-Butyllithium | [1.1.1]Propellane | The reaction is characterized by 1,3-dehydrobromination, not simple metal-halogen exchange. researchgate.net |
| 1-Iodobicyclo[1.1.1]pentane | t-Butyllithium | 1-Lithiobicyclo[1.1.1]pentane | Undergoes clean metal-halogen exchange to form the bridgehead lithiated species. researchgate.net |
| [1.1.1]Propellane | Organometallics (e.g., NR₂MgCl•LiCl) | Amino-bicyclo[1.1.1]pentanes | The addition of anions is driven by the relief of the high strain energy of the propellane. amazonaws.com |
| This compound | 80% Aqueous Ethanol (Solvolysis) | 3-Methylenecyclobutanol | Solvolysis proceeds exclusively through a ring-opening pathway via a carbocation, with no direct substitution products observed. researchgate.net |
Computational and Theoretical Elucidations of 1 Bromobicyclo 1.1.1 Pentane Electronic Structure and Reactivity
Quantum Chemical Characterization of Bicyclo[1.1.1]pentane Energetics
Quantum chemical methods are instrumental in elucidating the energetic landscape of BCP derivatives, offering a detailed picture of their ground and transition states.
Density Functional Theory (DFT) Calculations for Ground State and Transition State Structures
Density Functional Theory (DFT) has been widely employed to investigate the geometries and electronic structures of BCP derivatives. nih.gov For instance, DFT calculations have been used to optimize the geometries of various BCP derivatives and to calculate their molecular electrostatic potentials. nih.gov These calculations help in understanding the charge distribution and reactive sites within the molecule.
Studies have utilized various levels of theory to probe the reactivity of related systems like [1.1.1]propellane, a precursor to many BCPs. For example, reaction free energy profiles for radical reactions have been calculated using the B2PLYP-D3BJ level of theory, while anionic reactivity has been assessed with B2GP-PLYP-D3BJ. amazonaws.com These high-level calculations are crucial for accurately modeling the complex potential energy surfaces of these strained molecules. The choice of functional and basis set is critical, with double-hybrid functionals often being necessary to capture the nuances of electron correlation. amazonaws.com
Energy Profiles and Reaction Coordinate Analysis
The analysis of energy profiles and reaction coordinates provides a dynamic view of chemical reactions involving BCPs. For example, the solvolysis of 1-bromobicyclo[1.1.1]pentane proceeds rapidly to exclusively yield 3-methylenecyclobutanol, suggesting a carbocation intermediate. Computational modeling of this reaction pathway would involve mapping the energy changes as the C-Br bond breaks and the ring subsequently rearranges.
In the context of [1.1.1]propellane reactions, which are often used to synthesize BCPs, potential energy surfaces for the addition of various radicals have been computed. amazonaws.com These studies reveal the energetic barriers and thermodynamics of these transformations. For instance, the free energy profile for the diiodination of [1.1.1]propellane has been calculated at the SMD(Et2O)-DLPNO-CCSD(T)/def2-QZVPP//SMD(Et2O)-B2PLYP-D3BJ/def2-TZVP level of theory, providing a detailed mechanistic picture. amazonaws.com
Electronic Descriptors and Reactivity Predictions
Electronic descriptors derived from computational chemistry offer predictive power for the reactivity of BCP compounds, shedding light on the influence of their unique structural features.
Analysis of Strain Energy and its Influence on Chemical Behavior
The bicyclo[1.1.1]pentane core possesses a significant strain energy, estimated to be around 65–68 kcal/mol. google.com This high degree of strain is a dominant factor in the reactivity of its derivatives. researchgate.net The relief of this strain can be a powerful driving force for reactions. researchgate.net For example, the high reactivity of this compound in solvolysis is attributed to this inherent strain.
The stability of a carbon atom in a strained bicyclic molecule increases with the degree of geometric strain, which is contrary to the behavior observed in sterically crowded systems. researchgate.net This increased stability is accompanied by an increase in electron population and volume of the bridgehead carbon atoms. researchgate.net
Computational Probes of Hyperconjugation and Inductive Effects
Hyperconjugation and inductive effects play a significant role in the electronic structure and reactivity of substituted BCPs. The introduction of a bromine atom at a bridgehead position in this compound introduces a strong inductive effect due to the electronegativity of the halogen.
Computational methods like Natural Bond Orbital (NBO) analysis can quantify these electronic effects. For instance, in [1.1.1]propellane, second-order perturbation theory analysis of the Fock matrix using NBO reveals significant stabilizing interactions, such as σ(C1–C2) → σ(C1–C3) and σ(C1–C3) → σ(C1–C2), with stabilization energies of 13.1 and 11.7 kcal/mol, respectively. rsc.org These interactions highlight the delocalization of electron density within the cage structure. Such analyses can be extended to this compound to understand how the bromine substituent perturbs the electronic structure of the BCP cage.
Modeling of Intermolecular and Non-Covalent Interactions of Bicyclo[1.1.1]pentane Scaffolds
The rigid, three-dimensional nature of the BCP scaffold makes it an interesting building block for supramolecular chemistry and materials science, where intermolecular and non-covalent interactions are paramount. nih.govresearchgate.net
Computational modeling is a powerful tool for understanding and predicting these interactions. DFT calculations, Hirshfeld analysis, and 2D fingerprint plots have been used to study the non-covalent interactions in a series of BCP derivatives. nih.gov These studies have revealed the presence of various interactions, including halogen bonding (I···I and I···N), hydrogen bonding (N–H···O and C–H···O), and C–H···H–C contacts. nih.gov
The electronic nature of the bridgehead substituents significantly influences the types of non-covalent interactions that are favored. nih.gov For example, the preference for halogen bonding in iodinated BCP derivatives depends on the electronic properties and the angle between the substituents. nih.gov Furthermore, the presence of the bulky BCP unit can prevent π-π stacking between aromatic rings attached to the bridgeheads. nih.gov
Research Applications and Future Perspectives of Bicyclo 1.1.1 Pentane Derivatives
Bicyclo[1.1.1]pentane as a Bioisosteric Replacement in Pharmaceutical Design
In the realm of pharmaceutical chemistry, the strategy of "escaping from flatland" by incorporating more three-dimensional, saturated scaffolds into drug candidates has gained significant traction. nih.govacs.org This approach aims to improve the physicochemical and pharmacokinetic properties of drug-like molecules. acs.orgresearchgate.net Bicyclo[1.1.1]pentane has become a prominent player in this field, serving as a non-classical bioisostere for para-substituted benzene (B151609) rings, tert-butyl groups, and internal alkynes. acs.orgbldpharm.comsemanticscholar.org The replacement of these planar or bulky groups with a BCP moiety can lead to significant enhancements in a drug candidate's profile. nih.govacs.org
The rational design of BCP-containing therapeutics is grounded in the structural similarities between the BCP core and the moieties it replaces. A 1,3-disubstituted BCP has a linear geometry that mimics the spatial arrangement of para-substituted benzene rings. researchgate.netacs.org The distance between the bridgehead carbons of BCP is approximately 1.85 Å, which is shorter than the 2.79 Å distance between the para-positions of a phenyl ring. pharmablock.com This geometric consideration is crucial when designing BCP-containing molecules to ensure they can effectively occupy the same binding pocket as their aromatic counterparts. nih.gov
The introduction of BCP into a drug molecule is a strategic decision often guided by structure-based drug design (SBDD). pharmablock.com For instance, when a phenyl ring in a drug candidate primarily acts as a rigid spacer and does not engage in crucial π-π stacking interactions with the target protein, it presents an ideal opportunity for replacement with a BCP unit. acs.orgsemanticscholar.orgpharmablock.com A notable example of this strategy was the replacement of a central fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety. acs.org This modification resulted in a compound with equivalent enzymatic inhibitory potency, demonstrating the viability of BCP as a nonclassical bioisostere. acs.org
The design process also considers the synthetic accessibility of BCP derivatives. The development of new synthetic methodologies, including those starting from [1.1.1]propellane, has made a wide array of functionalized BCPs more readily available for incorporation into potential drug molecules. acs.orgsemanticscholar.org
Interactive Table: Comparison of Geometric Properties of Bioisosteres
| Bioisostere | Bridgehead/Para Distance (Å) | Relative Size (%) |
| p-Phenylene | 2.79 | 100 |
| Cubane-1,4-diyl | 2.72 | 96 |
| Bicyclo[2.2.2]octane-1,4-diyl | 2.60 | 94 |
| Bicyclo[1.1.1]pentane-1,4-diyl | 1.85 | 65 |
Data sourced from PharmaBlock. pharmablock.com
The incorporation of a bicyclo[1.1.1]pentane (BCP) core into a drug candidate can significantly and favorably alter its pharmacological profile. nih.gov One of the most frequently observed benefits is an improvement in aqueous solubility. acs.orgpharmablock.comthieme-connect.com This is attributed to the lower lipophilicity of the BCP cage compared to a phenyl ring or a tert-butyl group. pharmablock.com For example, replacing the central fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety led to a notable enhancement in aqueous solubility and passive permeability. acs.org
Improvements in metabolic stability are another key advantage of using BCP as a bioisostere. acs.orgresearchgate.net Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of toxic metabolites and rapid clearance of the drug. acs.orgbldpharm.com The saturated sp³-hybridized carbons of the BCP scaffold are more resistant to such metabolic pathways, thus enhancing the compound's stability in vivo. researchgate.netbldpharm.com In the case of a series of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, replacing a phenyl ring with a BCP core effectively mitigated amide hydrolysis, a major metabolic liability, leading to improved metabolic stability. nih.gov
Interactive Table: Impact of BCP Introduction on Drug Properties
| Original Compound | BCP Analog | Target | Observed Improvements with BCP | Reference |
| γ-Secretase Inhibitor (BMS-708,163) | Compound 3 | γ-Secretase | Maintained potency, improved solubility and permeability | acs.org |
| IDO1 Inhibitor | Compound 4-a | IDO1 | Mitigated amide hydrolysis, improved metabolic stability | nih.gov |
| Darapladib | BCP-Darapladib | LpPLA2 | Improved physicochemical properties | nih.gov |
| Benzocaine | BCP-Benzocaine | Voltage-gated sodium channels | Confirmed bioisosteric replacement | chemrxiv.org |
The three-dimensional nature of the bicyclo[1.1.1]pentane (BCP) scaffold introduces important stereochemical aspects that can be exploited in drug design. bldpharm.com The rigid BCP cage can position substituents in well-defined spatial orientations, allowing for a more precise exploration of the chemical space around a biological target. nih.govnih.gov This can lead to the development of more potent and selective drug candidates. nih.gov
The functionalization of the BCP core can occur at the bridgehead (C1 and C3) or the bridge (C2) positions. nih.gov While 1,3-disubstituted BCPs are widely used as linear bioisosteres for para-substituted arenes, functionalization at the bridge positions provides novel vectors for substituent placement. nih.govacs.org These 2-substituted BCPs can act as mimetics for ortho- or meta-substituted benzene rings, opening up new avenues for drug design and intellectual property. nih.govpnas.org
The synthesis of chiral BCPs, where a stereocenter is located adjacent to the BCP core or on the BCP bridge itself, is an area of growing interest. acs.orgnsf.gov The development of enantioselective synthetic methods allows for the creation of specific stereoisomers, which is crucial as different enantiomers of a drug can have vastly different pharmacological activities. For example, in a series of BCP-based IDO1 inhibitors, one enantiomer (4-a) was found to be significantly more potent than its counterpart (4-b). nih.gov Efficient asymmetric access to these complex, three-dimensional molecules can be transformative in drug discovery, potentially leading to drugs with reduced off-target effects and lower toxicity. nih.gov
Advanced Materials and Supramolecular Chemistry
The unique structural features of bicyclo[1.1.1]pentane (BCP) derivatives make them attractive building blocks for the construction of advanced materials and complex supramolecular assemblies. nih.govresearchgate.net Their rigid, rod-like geometry, coupled with their chemical and thermal stability, allows for the precise control of molecular architecture on the nanoscale. google.com
The 1,3-disubstituted bicyclo[1.1.1]pentane unit is an excellent example of a molecular rod, a rigid, linear component used in the construction of larger molecular structures. nih.govgoogle.com These BCP-based rods can be synthesized with functional groups at either bridgehead, allowing them to be linked together to form oligomeric and polymeric chains known as "staffanes". researchgate.netresearchgate.net These staffanes are rigid, rod-like polymers with potential applications in nanotechnology and materials science. google.com
BCP units also serve as rigid, non-conjugated spacers in supramolecular chemistry. By connecting different functional motifs, such as binding sites or chromophores, with BCP spacers, it is possible to create highly ordered molecular assemblies with defined spatial arrangements. researchgate.net This has been demonstrated in the construction of liquid crystals, where the rod-like shape of BCP derivatives is a desirable feature. nih.gov Furthermore, BCP linkers have been used to create molecular-level devices and materials where precise control over the distance and orientation between functional components is critical. researchgate.net
The incorporation of bicyclo[1.1.1]pentane (BCP) units into functional materials is a growing area of research. The unique properties of the BCP core can be harnessed to create materials with specific optical, electronic, or mechanical properties. For example, the rigid BCP scaffold has been incorporated into porphyrinoids, a class of compounds with applications in various fields, including photodynamic therapy and catalysis. bohrium.com This work demonstrated a cost-effective pathway to integrate BCP building blocks into functional organic materials. bohrium.com
The development of polymers containing BCP units in their backbone is another promising direction. google.com The strain energy of the BCP cage (approximately 68 kcal/mol) could potentially be harnessed, as its release through thermal or radiation treatment could lead to chain breaking. google.com This property could be useful in applications such as positive resists in the semiconductor industry. google.com The ability to synthesize BCP derivatives with a variety of functional groups opens up possibilities for creating a wide range of new materials with tailored properties for specific applications in materials science. acs.org
Fundamental Contributions to Strain Theory and Organic Reactivity Studies
The bicyclo[1.1.1]pentane (BCP) framework, particularly in derivatives like 1-bromobicyclo[1.1.1]pentane, serves as a fascinating case study in the realms of strain theory and organic reactivity. The inherent high strain energy of the BCP core, estimated to be around 65–68 kcal/mol, dictates its unique chemical behavior and has provided profound insights into the reactivity of strained molecules. google.com
The structure of this compound, with a bromine atom at a bridgehead position, presents a molecule with significant steric and electronic peculiarities. This has made it a valuable tool for probing the limits of chemical bonding and the consequences of extreme molecular geometries on reaction pathways.
One of the most notable aspects of this compound's reactivity is its behavior in solvolysis reactions. researchgate.net Contrary to what might be expected for a highly strained bridgehead halide, it undergoes solvolysis at a surprisingly rapid rate. researchgate.net For instance, in 80% aqueous ethanol (B145695), this compound reacts faster than t-butyl bromide. researchgate.net However, the reaction does not yield products of direct nucleophilic substitution at the bridgehead. Instead, it exclusively forms ring-opened products, such as 3-methylenecyclobutanol. researchgate.net This outcome is attributed to the formation of a transient and highly reactive bicyclo[1.1.1]pentyl cation, which readily undergoes skeletal rearrangement to alleviate strain. researchgate.net
The reaction of this compound with strong bases, such as t-butyllithium, further highlights its unusual reactivity. Instead of a simple metal-halogen exchange, the reaction proceeds via a 1,3-dehydrobromination to form [1.1.1]propellane, another highly strained and fascinating molecule. researchgate.netpublish.csiro.auresearchgate.net This transformation underscores the influence of the rigid, cage-like structure on the regioselectivity of elimination reactions.
The study of this compound and its derivatives has also contributed to a deeper understanding of carbocation chemistry. The reluctance to form a stable bridgehead cation and the propensity for rearrangement provide experimental evidence for the energetic penalties associated with pyramidalizing a carbocation at a bridgehead position in a strained system. researchgate.net
These investigations into the reactivity of this compound have not only expanded our knowledge of strained organic molecules but have also provided a foundation for the development of new synthetic methodologies. The unique reactivity profile allows for the generation of other valuable bicyclo[1.1.1]pentane derivatives and more complex molecular architectures.
Interactive Data Table: Solvolysis and Reaction Products of Bicyclo[1.1.1]pentane Derivatives
| Compound | Reagent/Conditions | Major Product(s) | Key Observation | Reference |
| This compound | 80% aqueous ethanol | 3-Methylenecyclobutanol | Faster solvolysis than t-butyl bromide; exclusive formation of ring-opened product. | researchgate.net |
| This compound | t-Butyllithium | [1.1.1]Propellane | Undergoes 1,3-dehydrobromination instead of simple metal-halogen exchange. | researchgate.netpublish.csiro.auresearchgate.net |
| 1-Iodobicyclo[1.1.1]pentane | t-Butyllithium | 1-Lithiobicyclo[1.1.1]pentane | Clean metal-halogen exchange. | researchgate.net |
| 1-Chlorobicyclo[1.1.1]pentane | t-Butyllithium | No reaction | Inert to t-butyllithium under similar conditions. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
